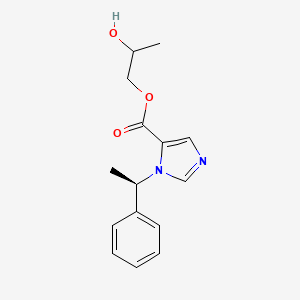
2-Hydroxypropyl 1-((R)-1-Phenylethyl)-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imidazole ring, a phenylethyl group, and a hydroxypropyl ester, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. One common method involves the reaction of 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylic acid with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can undergo reduction to form a dihydroimidazole derivative.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-propyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate.
Reduction: Formation of 2-Hydroxypropyl 1-(®-1-Phenylethyl)-1,2-dihydro-1H-imidazole-5-carboxylate.
Substitution: Formation of substituted phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity to certain targets, while the hydroxypropyl ester can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: Known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability.
2-Hydroxypropyl acrylate: Used in polymer chemistry for the synthesis of hydrogels and other functional materials.
Uniqueness
2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate is unique due to its combination of an imidazole ring, phenylethyl group, and hydroxypropyl ester, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H18N2O3 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2-hydroxypropyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-11(18)9-20-15(19)14-8-16-10-17(14)12(2)13-6-4-3-5-7-13/h3-8,10-12,18H,9H2,1-2H3/t11?,12-/m1/s1 |
InChI-Schlüssel |
VKTPSDAFUSITPM-PIJUOVFKSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OCC(C)O |
Kanonische SMILES |
CC(COC(=O)C1=CN=CN1C(C)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















